6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile
Overview
Description
Synthesis Analysis
The papers provided detail the synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to imidazo[1,2-a]pyrazines. In the first paper, the synthesis involves a one-pot, four-component reaction using aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . The second paper describes a similar one-pot synthesis but utilizes a deep eutectic solvent (DES) composed of choline chloride and urea . These methods are noted for their high yields, short reaction times, and mild conditions, which could be relevant for the synthesis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.
Molecular Structure Analysis
While the molecular structure of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is not analyzed in the provided papers, the structural analysis of pyrano[2,3-c]pyrazole derivatives is performed using melting point determination, IR, 1H NMR, and 13C NMR spectra . These techniques are essential for confirming the structure of synthesized compounds and could be applied to the analysis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile. However, the synthesis of related compounds suggests that the pyrazole ring can participate in various chemical reactions, which may include cyclocondensation and interactions with different reagents under catalytic conditions . These reactions are crucial for the functionalization of the core structure and could be extrapolated to the chemical behavior of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized pyrano[2,3-c]pyrazole derivatives are characterized by their melting points and spectroscopic data . These properties are indicative of the purity and stability of the compounds. Although the exact properties of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile are not discussed, similar analytical methods can be employed to determine its physical and chemical characteristics.
Relevant Case Studies
The first paper also includes an evaluation of the antibacterial activity of the synthesized pyrano[2,3-c]pyrazole derivatives, showing that they were more active than the antibiotic cefazolin . This suggests potential pharmaceutical applications for these compounds, which may extend to 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile if it exhibits similar biological properties.
Scientific Research Applications
Nucleophilic Substitution Studies
6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile has been studied for its chemical properties, particularly in nucleophilic substitution reactions. Research demonstrates the substitution of dibromoimidazo by a methoxy group, providing insights into the chemical behavior of this compound (Bonnet, Sablayrolles, & Chapat, 1984).
Bronchodilator Properties
This compound has been identified as a potent bronchodilator. The chemical synthesis of derivatives like SCA40 (6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile) has shown promising results in relaxing agents both in vitro and in vivo in animal models (Bonnet et al., 1998).
Antibronchospastic Activity
Further research into theophylline alternatives has led to the development of imidazo[1,2-alpha]pyrazine derivatives like 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile, exhibiting potent bronchodilator properties without central nervous system stimulatory effects (Bonnet, Michel, Laurent, Sablayrolles, Rechencq, Mani, Boucard, & Chapat, 1992).
Fluorescence Properties
In a study focused on fluorescent properties, derivatives of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazoles, which are structurally related to 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile, were synthesized and applied on polyester fibers as fluorescent brighteners, demonstrating excellent results (Rajadhyaksha & Rangnekar, 2007).
Medicinal Chemistry Advances
This compound also contributes to the advancements in medicinal chemistry, offering potential reevaluation of therapeutic strategies for conditions like asthma (Bonnet et al., 1998).
Safety And Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKNKJBSJAYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557437 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile | |
CAS RN |
87597-32-8 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.